Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[420]oct-1(6)-ene-2,3-dione is an organic compound with a unique bicyclic structure It is characterized by its two fused rings, which include a four-membered ring and a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione typically involves the use of rhodium(I) complexes as catalysts. One common method includes the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . This process is facilitated by a flexible NHC-based pincer ligand that interconverts between coordination modes to meet the mechanistic demands of the transformations.
Industrial Production Methods
Industrial production methods for Bicyclo[42 the use of tandem catalysis and one-pot procedures are promising approaches for scaling up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen gas for reduction, various oxidizing agents for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce more saturated bicyclic compounds .
Scientific Research Applications
Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is investigated for its use in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione involves its interaction with molecular targets through its bicyclic structure. The compound can undergo ring-opening reactions, which are facilitated by its strained ring system. These reactions can lead to the formation of various intermediates that interact with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]oct-1-ene: This compound has a similar bicyclic structure but lacks the dione functionality.
Bicyclo[4.2.0]oct-1(6)-ene-7-carboxamide: This compound has an amide group instead of the dione functionality.
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide: Another similar compound with a carboxamide group.
Uniqueness
Bicyclo[42The presence of the dione group allows for specific interactions and reactions that are not possible with other similar bicyclic compounds .
Properties
CAS No. |
62702-77-6 |
---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
bicyclo[4.2.0]oct-1(6)-ene-2,3-dione |
InChI |
InChI=1S/C8H8O2/c9-7-4-2-5-1-3-6(5)8(7)10/h1-4H2 |
InChI Key |
UYVPSSYCRFDLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1CCC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.